2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid

Description

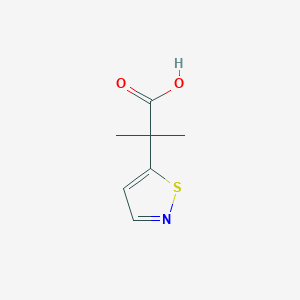

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(1,2-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-4-8-11-5/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWHMXGTVAEOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784014-37-4 | |

| Record name | 2-methyl-2-(1,2-thiazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid typically involves the reaction of 2-methyl-2-bromopropanoic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Scientific Research Applications

2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their diverse chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules . These interactions can modulate signaling pathways and metabolic processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-2-(1,2-oxazol-5-yl)propanoic Acid

- Structural Difference : Replaces the thiazole sulfur atom with oxygen, forming an oxazole ring.

- Reduced metabolic stability in biological systems due to the absence of sulfur, which often enhances resistance to oxidative degradation .

- Molecular Data: Property Value Molecular Formula C₉H₁₀BrNO₂ CAS Number 1454928-83-6 Molecular Weight 244.09 g/mol

5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26)

- Structural Difference: Features a longer pentanoic acid chain and a phenylacetamido substituent on the thiazole ring.

- Implications :

- Synthetic Pathway: Synthesized via ester hydrolysis of ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate, yielding a white crystalline product (91% yield) .

Agrochemical Propanoic Acid Derivatives (e.g., Fluazifop, Haloxyfop)

- Structural Differences: Fluazifop: Contains a phenoxypropanoic acid backbone with a trifluoromethylpyridinyl substituent. Haloxyfop: Features a chlorinated pyridinyl group.

- Implications: The trifluoromethyl and chlorine substituents in these herbicides enhance electrophilicity, improving interaction with acetyl-CoA carboxylase in plants. Unlike 2-methyl-2-(1,2-thiazol-5-yl)propanoic acid, these compounds lack heteroaromatic rings, relying on phenoxy groups for target specificity .

Imidazole- and Pyrazole-Based Carboxylic Acids

- Example : 1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

- Structural Differences : Pyrazole ring replaces thiazole, with chlorine and isopropyl substituents.

- Chlorine substituents improve photostability, a critical feature in agrochemicals .

Research Findings and Gaps

- Pharmacological Potential: Thiazole derivatives are widely explored for antimicrobial, anticancer, and anti-inflammatory properties. The methyl and carboxylic acid groups in this compound may facilitate interactions with enzymes like cyclooxygenase or kinases, though specific studies are lacking .

- Synthetic Accessibility : The compound’s synthesis likely follows ester hydrolysis routes similar to Compound 26, but optimization for scalability remains unverified .

- Agrochemical Relevance: Unlike fluazifop or haloxyfop, the absence of halogen or phenoxy groups in the target compound may limit herbicidal activity, suggesting divergent applications .

Biological Activity

2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as a building block for synthesizing various thiazole derivatives, which are known for their diverse chemical properties and biological activities, including antimicrobial and antiviral effects.

The compound features a thiazole ring, which is significant for its ability to participate in hydrogen bonding and π-π interactions. These interactions enhance the binding affinity of the compound to various molecular targets, including enzymes and receptors, thereby modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Thiazole derivatives have been shown to interfere with microbial metabolic pathways, making them potential candidates for developing new antimicrobial agents. In vitro studies have demonstrated that certain thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Various bacterial strains |

| Other thiazole derivatives | Varies | E. coli, S. aureus |

Enzyme Inhibition

Thiazole derivatives, including this compound, have been researched for their potential as enzyme inhibitors. Studies have shown that they can inhibit key enzymes involved in various metabolic pathways, making them promising candidates for drug development targeting diseases such as cancer and bacterial infections .

Case Study: Inhibition of HSET

A notable study revealed that related thiazole compounds could inhibit HSET (KIFC1), a protein essential for the survival of centrosome-amplified cancer cells. The inhibition led to the induction of multipolar mitotic spindles in treated cells, resulting in cell death . This highlights the potential of thiazole derivatives in cancer therapeutics.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The thiazole ring's ability to form hydrogen bonds enhances its binding affinity to target proteins, which can lead to altered enzymatic activity or receptor signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and antimicrobial actions.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of thiazole derivatives. For instance, modifications to the thiazole ring or substituents on the propanoic acid moiety significantly affect biological activity. Compounds with specific substitutions exhibited enhanced potency against targeted enzymes or microbial strains .

Table 2: Structure-Activity Relationships (SAR) Observations

| Modification | Effect on Activity |

|---|---|

| Methyl group on thiazole | Increased potency |

| Lengthening alkyl chain | Reduced activity |

| Aromatic substitutions | Variable effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example, describes a protocol using acetonitrile/chloroform solvent systems, benzyl bromide for protection, and Deoxo-Fluor for fluorination. Purity (>95%) is achieved via silica gel flash column chromatography (FCC) and confirmed by HPLC .

- Key Steps :

- Protection of the carboxylic acid group using benzyl bromide.

- Purification via FCC with eluents optimized for polarity.

- Final deprotection and characterization by H NMR and LC-MS.

Q. How can the structural identity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectral techniques:

- H NMR : Look for signals corresponding to the thiazole proton (δ ~7.16 ppm) and methyl groups (δ ~1.50–1.56 ppm), as seen in .

- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z 200.2).

- FT-IR : Verify carboxylic acid O-H stretch (~2500–3300 cm) and thiazole C=N/C-S stretches (1650–1450 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the thiazole ring (e.g., halogens, alkyl groups) or the propanoic acid backbone (e.g., esters, amides) to alter hydrophobicity or electronic effects.

- Biological Assays : Test derivatives against target enzymes (e.g., microbial dihydrofolate reductase) using enzyme inhibition assays, as in , where bis(thiazol-5-yl) derivatives showed antimicrobial activity .

- Example SAR Table :

| Derivative | R-Group | IC (µM) |

|---|---|---|

| Parent | H | 25.3 |

| Chloro | Cl | 12.7 |

| Methyl | CH | 18.9 |

Q. How can researchers address discrepancies in spectral data interpretation for novel derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., used DMSO-d to assign thiazole protons ).

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms.

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What experimental strategies mitigate stability issues of this compound in aqueous solutions?

- Methodological Answer :

- pH Optimization : Store at pH 4–6 to prevent carboxylic acid deprotonation and aggregation.

- Lyophilization : Stabilize the compound as a lyophilized powder ( used controlled evaporation under nitrogen ).

- Excipient Screening : Use cyclodextrins or PEG-based matrices to enhance solubility and shelf life.

Data Contradiction Analysis

Q. How should conflicting bioactivity results between similar derivatives be resolved?

- Methodological Answer :

- Dose-Response Curves : Re-test compounds across a wider concentration range (e.g., 0.1–100 µM) to confirm IC values.

- Assay Reproducibility : Validate results in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing ).

- Meta-Analysis : Compare data across studies (e.g., vs. 7) to identify trends in substituent effects .

Synthesis Optimization Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole Formation | Hantzsch thiazole synthesis, RT, 24h | 75–85% | |

| Carboxylic Acid Protection | Benzyl bromide, KCO, DMF | 90% | |

| Deprotection | H/Pd-C, EtOAc | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.